synthesis pathway of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one
synthesis pathway of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one
An In-depth Technical Guide to the Proposed Synthesis of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one
Introduction
6-cyclohexyl-5H-benzo[a]phenoxazin-5-one is a derivative of the benzo[a]phenoxazine core structure. This heterocyclic system is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by its analogues.[1][2] Benzo[a]phenoxazin-5-ones are structurally related to Nile Red and Nile Blue, which are widely used as fluorescent probes and histological stains.[1][3] The introduction of a cyclohexyl group at the 6-position is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and photophysical characteristics.
This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It aims to provide a detailed, step-by-step methodology, explain the underlying chemical principles, and offer insights into the experimental choices, thereby serving as a practical guide for the laboratory synthesis of this novel compound.
Proposed Synthetic Pathway
The proposed synthesis of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one is a two-step process, as illustrated in the workflow diagram below. The initial step involves the condensation of commercially available starting materials to form a halogenated intermediate, which is then subjected to a cross-coupling reaction to introduce the desired cyclohexyl group.
Caption: Proposed two-step synthesis of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one.
Step 1: Synthesis of 6-chlorobenzo[a]phenoxazin-5-one
The first step in the proposed synthesis is the preparation of 6-chlorobenzo[a]phenoxazin-5-one. This intermediate is synthesized via a condensation reaction between 2-aminophenol and 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. This method is a well-established route for the formation of the benzo[a]phenoxazine core and has been successfully employed for the synthesis of various derivatives.[4][5][6]
Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminophenol on one of the chlorinated carbons of 2,3-dichloro-1,4-naphthoquinone. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride to yield the final product. The alkaline medium is crucial for promoting the reaction by deprotonating the phenolic hydroxyl group and facilitating the nucleophilic attack.
Experimental Protocol
Materials:
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2-aminophenol
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2,3-dichloro-1,4-naphthoquinone
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Sodium carbonate (Na₂CO₃)
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Ethanol
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Dimethylformamide (DMF)
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) and 2,3-dichloro-1,4-naphthoquinone (1.0 equivalent) in a mixture of ethanol and DMF.
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Add sodium carbonate (1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion of the reaction, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain pure 6-chlorobenzo[a]phenoxazin-5-one.
Characterization: The structure of the synthesized intermediate should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Step 2: Suzuki Cross-Coupling for the Synthesis of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one
The second and final step of the proposed synthesis involves the introduction of the cyclohexyl group at the 6-position of the benzo[a]phenoxazine core. This is proposed to be achieved via a Suzuki cross-coupling reaction between the 6-chlorobenzo[a]phenoxazin-5-one intermediate and cyclohexylboronic acid. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. While the direct application of a Suzuki coupling to introduce a cyclohexyl group at this specific position is not explicitly documented, its successful use in forming aryl-aryl and aryl-alkyl bonds in similar heterocyclic systems suggests its feasibility.
Reaction Principle: The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, cyclohexylboronic acid) and an organohalide (6-chlorobenzo[a]phenoxazin-5-one). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and may require optimization.
Proposed Experimental Protocol
Materials:
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6-chlorobenzo[a]phenoxazin-5-one (from Step 1)
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Cyclohexylboronic acid
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Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
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A suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
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A suitable solvent (e.g., toluene, dioxane, or a mixture of toluene and water)
Procedure:
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To a Schlenk flask, add 6-chlorobenzo[a]phenoxazin-5-one (1.0 equivalent), cyclohexylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., SPhos; 4-10 mol%).
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Add the base (e.g., K₃PO₄; 2.0-3.0 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent(s) to the flask via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the target compound, 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm its structure and purity.
Data Presentation
The following table summarizes the key reactants and expected products for the proposed synthesis.
| Step | Starting Material(s) | Reagents | Key Intermediate/Product |
| 1 | 2-aminophenol, 2,3-dichloro-1,4-naphthoquinone | Na₂CO₃, Ethanol/DMF | 6-chlorobenzo[a]phenoxazin-5-one |
| 2 | 6-chlorobenzo[a]phenoxazin-5-one, Cyclohexylboronic acid | Pd catalyst, Ligand, Base, Solvent | 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one |
Conclusion
This technical guide has outlined a rational and feasible synthetic pathway for the preparation of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one. The proposed two-step approach, commencing with the synthesis of a 6-chloro-substituted benzo[a]phenoxazin-5-one intermediate followed by a Suzuki cross-coupling reaction, is grounded in established synthetic methodologies for this class of compounds. While the second step is a proposed route and may require optimization of reaction conditions, the principles outlined provide a solid foundation for the successful synthesis of the target molecule. The detailed experimental protocols and explanations of the underlying chemistry are intended to equip researchers with the necessary information to undertake this synthesis in a laboratory setting. The successful synthesis of 6-cyclohexyl-5H-benzo[a]phenoxazin-5-one will enable further investigation into its potential applications in medicinal chemistry and materials science.
References
-
Benjamin E, et al. The Synthesis of New Imino-Derivative of Benzo [A] Phenoxazinone Dyes. Der Pharmacia Lettre, 2017, 9[7]: 87-95.
-
Martinez, V.; Henary, M. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues. Chemistry – A European Journal2016 , 22 (39), 13764-13782.
-
Sadhu, M.; Mitra, A. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. ResearchGate2023 .
-
Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. The Journal of Organic Chemistry2021 , 86 (2), 1471-1488.
-
Kurban, S.; Deniz, N. G.; Sayil, C. Synthesis and cyclization reactions of novel benzo[a]phenazine- and phenoxazine- 5-ones derivatives. Bulgarian Chemical Communications2017 , 49 (1), 168-174.
-
Alves, C. M. A.; et al. New Nile Blue derivatives as NIR fluorescent probes and antifungal agents. Sciforum2018 .
-
CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use - Google Patents.
-
New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic & Biomolecular Chemistry2023 .
-
Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues. Molbank2020 , 2020 (4), M1171.
-
Synthesis of phenoxazinone-type pharmaceutical compounds by fungal biomass. Polish Journal of Chemical Technology2012 , 14 (2).
-
WO2010003970A2 - Phenoxazine dyes - Google Patents.
-
Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria. ACS Materials Letters2023 , 5 (5), 1445-1454.
-
Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. Journal of the American Chemical Society2013 , 135 (38), 14125-14133.
-
Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues. Chemistry – A European Journal2016 , 22 (39), 13764-13782.
-
Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. International Journal of Science and Research (IJSR)2017 , 6 (4), 2001-2007.
-
Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega2021 , 6 (35), 22757-22766.
-
Variations in product in reactions of naphthoquinone with primary amines. Arkivoc2007 , 2007 (14), 59-69.
-
Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Molecules2023 , 28 (8), 3336.
-
One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry2013 , 25 (11), 6439-6440.
-
Reactions of 2-amino-1,4-naphthoquinone with aldehydes. ResearchGate2000 .
-
Synthesis of 6-Anilino Derivatives of Benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. ResearchGate2017 .
-
Ring Transformation of Cyclopropenes to Benzo‐Fused Five‐Membered Oxa‐ and Aza‐Heterocycles via a Formal [4+1] Cyclization. Advanced Science2024 .
-
5H-benzo(a)phenoxazin-5-one | C16H9NO2 | CID 12683731. PubChem.
-
NOVEL POLYCYCLIC HETEROCYCLES. I. THE SYNTHESIS OF 5,6-DIHYDRO- AND 5,6,11,12-TETRAHYDRODIBENZ(B,F)AZOCINES AND THEIR ALKYLAMINOALKYL AND DIALKYLAMINOALKYL DERIVATIVES. Arzneimittelforschung1964 , 14, 117-9.
-
Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry2021 , 17, 523-535.
Sources
- 1. Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
